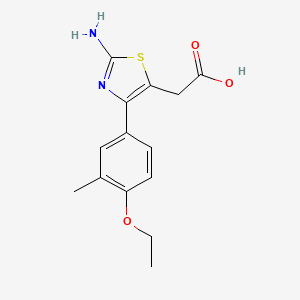

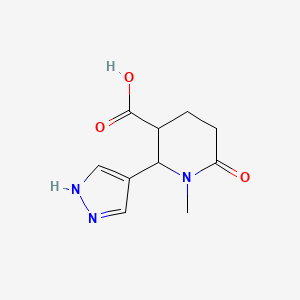

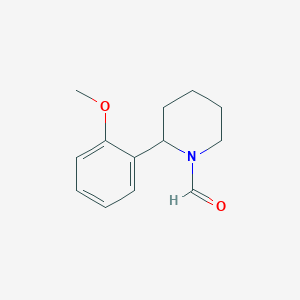

![molecular formula C15H20N2O2 B11789397 Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)

Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benciloxicarbonil-3,7-diazabiciclo[3.3.1]nonano es un compuesto químico con la fórmula molecular C14H20N2O2. Es un derivado de la estructura 3,7-diazabiciclo[3.3.1]nonano, que es conocida por su presencia en varios alcaloides que se encuentran en la naturaleza.

Métodos De Preparación

La síntesis de 3-benciloxicarbonil-3,7-diazabiciclo[3.3.1]nonano típicamente involucra la reacción de 3,7-diazabiciclo[3.3.1]nonano con cloroformiato de bencilo bajo condiciones básicas. La reacción se lleva a cabo en un solvente orgánico como tetrahidrofurano (THF) a temperatura ambiente. El producto se purifica entonces por recristalización o cromatografía para obtener el compuesto deseado en alto rendimiento .

Análisis De Reacciones Químicas

3-Benciloxicarbonil-3,7-diazabiciclo[3.3.1]nonano experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden ser llevadas a cabo usando agentes reductores como hidruro de litio y aluminio para producir derivados reducidos.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica con reactivos como haluros de alquilo o cloruros de acilo para formar productos sustituidos.

Los reactivos y las condiciones comunes utilizadas en estas reacciones incluyen solventes orgánicos como THF, diclorometano y etanol, así como catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

3-Benciloxicarbonil-3,7-diazabiciclo[3.3.1]nonano tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de 3-benciloxicarbonil-3,7-diazabiciclo[3.3.1]nonano involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto se une a ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede actuar como un inhibidor o activador de enzimas específicas, influenciando así las vías metabólicas y los procesos celulares .

Comparación Con Compuestos Similares

3-Benciloxicarbonil-3,7-diazabiciclo[3.3.1]nonano puede compararse con otros compuestos similares, tales como:

Derivados de 3,7-diazabiciclo[3.3.1]nonano: Estos compuestos comparten la misma estructura bicíclica pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.

Derivados de Bispidina: Estos compuestos tienen una estructura bicíclica similar y son conocidos por su presencia en alcaloides que se encuentran en la naturaleza como la esparteína y la citisina.

Otras aminas bicíclicas: Compuestos como 9-oxa-3,7-dithiabiciclo[3.3.1]nonano y 9-oxa-3-selena-7-thiabiciclo[3.3.1]nonano también comparten similitudes estructurales y se estudian por sus propiedades únicas.

3-Benciloxicarbonil-3,7-diazabiciclo[33

Propiedades

IUPAC Name |

benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-13-6-14(10-17)8-16-7-13/h1-5,13-14,16H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEBKTOSSKZINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1CN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

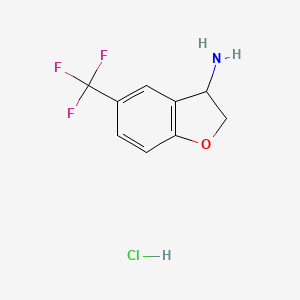

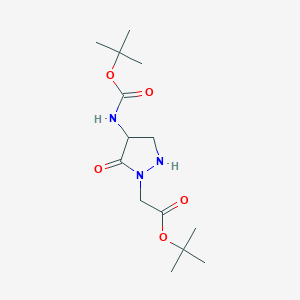

![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)